1-(4-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one
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Overview
Description
1-(4-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one is an organic compound with the molecular formula C11H12BrClOS. This compound is characterized by the presence of a bromomethyl group, a methylthio group, and a chloropropanone moiety attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one typically involves the following steps:
Thiomethylation: The methylthio group can be introduced by reacting the brominated intermediate with a thiol compound, such as methylthiol, under basic conditions.
Chloropropanone Formation:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination, thiomethylation, and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carbonyl group in the chloropropanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
1-(4-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential
Properties
Molecular Formula |
C11H12BrClOS |
---|---|
Molecular Weight |
307.63 g/mol |
IUPAC Name |
1-[4-(bromomethyl)-2-methylsulfanylphenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H12BrClOS/c1-15-11-6-8(7-12)2-3-9(11)10(14)4-5-13/h2-3,6H,4-5,7H2,1H3 |
InChI Key |
VDZUVQRWCZHVMY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)CBr)C(=O)CCCl |
Origin of Product |
United States |
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